FABP5 Inhibitory Potency vs. Structurally Related Patent Analogs
In a TR-FRET assay at pH 7.5, this compound (BDBM234709, identified as patent example 4.15) inhibits human FABP5 with an IC50 of 16 nM [1]. This places it among the most potent analogs disclosed in the patent, comparable to the 15 nM IC50 of the lead compound BDBM234692 (example 6.9), but over 8-fold more potent than BDBM234698 (examples 8/9), which recorded an IC50 of 143 nM under identical assay conditions [2]. The quantitative gap confirms that the specific 3,4,5-triethoxy substitution pattern on the benzamide ring, combined with the 5-(thiophen-2-yl)pyridin-3-ylmethylamine moiety, is critical for maintaining low-nanomolar potency.
| Evidence Dimension | FABP5 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 16 nM |
| Comparator Or Baseline | BDBM234692 (US9353102, 6.9): IC50 = 15 nM; BDBM234698 (US9353102, 8/9): IC50 = 143 nM |
| Quantified Difference | Target compound is within 1.1-fold of the most potent analog and 8.9-fold more potent than BDBM234698. |
| Conditions | Time Resolved-Fluorescence Energy Transfer (TR-FRET) Assay; pH 7.5; human FABP5; DMSO stock solutions serially diluted 3-fold for ten concentrations (50 µM to 0.003 µM final). |
Why This Matters
Procurement of this specific analog guarantees access to a low-nanomolar FABP5 tool compound, avoiding the risk of inadvertently selecting an analog with >8-fold weaker activity.
- [1] BindingDB. (2016). Ki Summary for BDBM234709 (US9353102, 4.15). IC50 = 16 nM against Fatty acid-binding protein 5 (Homo sapiens). View Source
- [2] BindingDB. (2017). Affinity data for BDBM234692 (IC50=15 nM) and BDBM234698 (IC50=143 nM) against FABP5. US9353102 patent series. View Source
